molecular formula C15H13ClO3 B1416188 (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone CAS No. 938458-68-5

(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone

Cat. No.: B1416188
CAS No.: 938458-68-5
M. Wt: 276.71 g/mol
InChI Key: SJTYYFAJJBUURN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone is a diarylketone compound featuring a 4-chlorophenyl group and a 2-(methoxymethoxy)phenyl group attached to a ketone moiety. The methoxymethoxy substituent (-OCH2OCH3) at the ortho position of the phenyl ring introduces both steric bulk and enhanced hydrophilicity compared to simpler alkoxy groups.

Properties

IUPAC Name

(4-chlorophenyl)-[2-(methoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-10-19-14-5-3-2-4-13(14)15(17)11-6-8-12(16)9-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTYYFAJJBUURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650777
Record name (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-68-5
Record name (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(methoxymethoxy)benzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Chlorobenzoyl chloride+2-(Methoxymethoxy)benzenePyridineThis compound\text{4-Chlorobenzoyl chloride} + \text{2-(Methoxymethoxy)benzene} \xrightarrow{\text{Pyridine}} \text{this compound} 4-Chlorobenzoyl chloride+2-(Methoxymethoxy)benzenePyridine​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of (4-chlorophenyl)[2-(methoxymethoxy)phenyl]carboxylic acid.

    Reduction: Formation of (4-chlorophenyl)[2-(methoxymethoxy)phenyl]methanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone, highlighting differences in substituents, synthesis methods, physical properties, and applications:

Compound Name Key Substituents Molecular Formula Molecular Weight Synthesis Method Physical Properties Application/Activity Reference ID
(4-Chlorophenyl)(2-phenyl-2H-indazol-3-yl)methanone (3ac) Indazole core, 4-ClPh, phenyl C20H14ClN2O 333.80 Visible-light-driven decarboxylation White solid, 69% yield, NMR data Potential bioactive scaffold
(4-Chlorophenyl)[5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl]methanone Thienyl, dimethylamino, phenoxy C25H20ClNO2S 439.95 Not specified MFCD00139438 Unspecified
Dimeclophenone (Plausitin®) 3,6-Dimethoxy, morpholinylethoxy C22H25ClNO5 418.89 Friedel-Crafts acylation Pharmaceutical (anti-inflammatory) K2P potassium channel modulation
2-(4-Chlorophenyl)cyclopropylmethanone Cyclopropyl linker, 4-MePh C15H13ClO 244.72 Not specified CAS 65786-46-1 Material science candidate
(4-Chlorophenyl)[4-(β-D-glucopyranosyloxy)phenyl]methanone hemihydrate Glucopyranosyloxy (sugar moiety) C19H19ClO7·0.5H2O 398.80 (anhydrous) Not specified CAS 83355-63-9 Glycosylated prodrug potential
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone Benzothiazole, chloro substituents C21H13Cl2NO2S 430.31 Single-crystal X-ray study Melting point: 292 K, R factor 0.043 Crystallography, hydrogen-bonding motifs

Structural and Electronic Comparisons

  • Substituent Effects: The methoxymethoxy group in the query compound provides greater hydrophilicity and conformational flexibility compared to rigid substituents like the indazole in 3ac or the glucopyranosyloxy group in . Chlorine atoms (electron-withdrawing) enhance electrophilicity of the ketone, influencing reactivity in Friedel-Crafts reactions .

Physical Properties

  • Melting points correlate with substituent polarity: Hydroxyacetophenones with hydroxyl groups (e.g., CAS 50317-52-7, 97–98°C) have higher melting points than methoxy-substituted analogs due to hydrogen bonding.
  • NMR data (e.g., δ 7.2–8.1 ppm for aromatic protons in ) are consistent across diarylketones, with shifts reflecting substituent electronic effects.

Key Research Findings

Biological Activity : Chlorine and alkoxy groups enhance binding to hydrophobic pockets in proteins (e.g., K2P channels in ).

Synthetic Flexibility : Visible-light-driven methods enable access to complex scaffolds under mild conditions, contrasting with harsher Friedel-Crafts conditions .

Biological Activity

(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group and a 2-(methoxymethoxy)phenyl moiety, contributing to its unique properties. The presence of the chlorinated aromatic ring may enhance its biological activity by influencing lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
  • Receptor Binding : The compound can bind to specific receptors, triggering cellular responses that may lead to therapeutic effects.

Research indicates that this compound exhibits several important biochemical properties:

  • Antioxidant Activity : Studies have shown that it can enhance the expression of genes related to antioxidant defenses, potentially mitigating oxidative stress.
  • Antimicrobial Effects : Preliminary investigations suggest that this compound possesses antimicrobial properties against various pathogens.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics:

CompoundBacterial StrainMIC (µg/mL)
This compoundMRSA1.5
Control AntibioticTetracycline2.0
Control AntibioticErythromycin3.0

This data highlights the compound's potential as a lead for developing new antimicrobial agents.

Case Studies

  • Inflammation Reduction : In an animal model, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups, suggesting its utility in treating inflammatory diseases.
  • Cancer Research : A study explored the compound's effects on cancer cell lines. Results demonstrated that it inhibited cell proliferation and induced apoptosis in certain cancer types, indicating potential anticancer properties.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

  • Absorption : The compound's lipophilicity suggests good absorption characteristics.
  • Distribution : It is likely distributed widely in tissues due to its aromatic structure.
  • Metabolism : Metabolic pathways involving cytochrome P450 enzymes have been implicated in its biotransformation.
  • Excretion : The excretion route remains to be fully elucidated but is expected to involve renal pathways.

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